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For Researchers, Scientists, and Drug Development Professionals

Introduction
Decloxizine is a first-generation histamine H1 receptor antagonist with a chemical structure

closely related to hydroxyzine.[1][2][3][4][5] Like other first-generation antihistamines, it readily

crosses the blood-brain barrier, leading to potential sedative and anxiolytic effects. These

central nervous system (CNS) activities suggest that Decloxizine may have therapeutic

potential in the management of anxiety disorders. This document outlines the experimental

design for Phase I and Phase II clinical trials to evaluate the safety, tolerability,

pharmacokinetics, and preliminary efficacy of Decloxizine as a novel anxiolytic agent.

Given the limited publicly available preclinical data for Decloxizine, the following protocols are

based on established principles of clinical trial design for CNS-active drugs, regulatory

guidelines from the FDA and EMA, and preclinical data from the structurally similar compound,

hydroxyzine, as a surrogate. It is imperative that comprehensive preclinical toxicology and

pharmacokinetic studies are completed for Decloxizine prior to initiating human trials.

Mechanism of Action: Histamine H1 Receptor
Antagonism
Decloxizine, as a first-generation antihistamine, functions as an inverse agonist at histamine

H1 receptors. In the CNS, histamine acts as a neurotransmitter promoting wakefulness. By
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blocking H1 receptors, Decloxizine is expected to reduce histaminergic neurotransmission,

leading to sedation and a reduction in anxiety.
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Figure 1: Decloxizine's Proposed Mechanism of Action in the CNS.

Preclinical Data Summary (Hydroxyzine as
Surrogate)
The following table summarizes key preclinical pharmacokinetic data for hydroxyzine, which will

be used to guide the initial clinical trial design for Decloxizine.
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Parameter
Animal
Model

Route of
Administrat
ion

Dose
Key
Findings

Reference

Bioavailability Dog Oral 2 mg/kg 72%

Time to Peak

Concentratio

n (Tmax)

Dog Oral 2 mg/kg ~2 hours

Terminal Half-

life (t1/2)
Dog Oral 2 mg/kg

10-11 hours

(for active

metabolite

cetirizine)

Volume of

Distribution

(Vd)

Dog Intramuscular 0.7 mg/kg
5.0 +/- 1.5

L/kg

Clearance Dog Intramuscular 0.7 mg/kg
25.12 +/- 4.13

ml/min/kg

Efficacy

Model
Rat

Social

Interaction

Test

-

Established

model for

assessing

anxiolytic

drug effects

Efficacy

Model
Various

Elevated Plus

Maze, Light-

Dark Box

-

Common

models for

screening

anxiolytic

compounds

Clinical Development Workflow
The clinical development of Decloxizine will follow a standard phased approach, beginning

with a First-in-Human (FIH) Phase I study and progressing to a Proof-of-Concept Phase II

study.
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Figure 2: Clinical Development Workflow for Decloxizine.

Phase I Clinical Trial Protocol
Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending

Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Decloxizine in

Healthy Adult Subjects.

Objectives:

Primary: To assess the safety and tolerability of single and multiple ascending doses of

Decloxizine in healthy adult subjects.

Secondary: To characterize the pharmacokinetic (PK) profile of Decloxizine and its major

metabolites after single and multiple oral doses. To evaluate the effect of food on the

pharmacokinetics of Decloxizine.

Study Design:

Part A: Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single

oral dose of Decloxizine or placebo.

Part B: Multiple Ascending Dose (MAD): Sequential cohorts of subjects will receive multiple

oral doses of Decloxizine or placebo over a specified period.

Part C: Food Effect: A cohort of subjects will receive a single oral dose of Decloxizine under

fed and fasted conditions.

Subject Population:

Healthy male and female volunteers, aged 18-55 years.

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
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No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and

laboratory tests.

Experimental Protocol: Single Ascending Dose (SAD)

Screening: Obtain written informed consent. Perform medical history review, physical

examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, chemistry,

urinalysis).

Randomization: Randomize eligible subjects in a 3:1 ratio to receive a single oral dose of

Decloxizine or placebo.

Dosing: Administer the assigned treatment in a clinical research unit under medical

supervision. The starting dose will be determined based on preclinical toxicology data (No-

Observed-Adverse-Effect Level - NOAEL).

Safety Monitoring: Continuously monitor vital signs for the first 4 hours post-dose, and at

regular intervals thereafter. Perform 12-lead ECGs at pre-dose and multiple time points post-

dose. Monitor for adverse events (AEs) throughout the study.

Pharmacokinetic Sampling: Collect blood samples for PK analysis at pre-dose and at

specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

Dose Escalation: A safety review committee will review all safety and tolerability data from a

completed dose cohort before escalating to the next planned dose in a new cohort of

subjects.

Data Presentation: Phase I SAD - Safety and PK Parameters
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Dose
Cohort

N
(Decloxizi
ne:Placeb
o)

Cmax
(ng/mL)

Tmax (hr)
AUC (0-t)
(ng*hr/mL
)

t1/2 (hr)

Number
of
Treatment
-
Emergent
Adverse
Events
(TEAEs)

10 mg 6:2 [Data] [Data] [Data] [Data] [Data]

25 mg 6:2 [Data] [Data] [Data] [Data] [Data]

50 mg 6:2 [Data] [Data] [Data] [Data] [Data]

100 mg 6:2 [Data] [Data] [Data] [Data] [Data]

Phase II Clinical Trial Protocol
Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to

Evaluate the Efficacy, Safety, and Dose-Response of Decloxizine in Patients with Generalized

Anxiety Disorder (GAD).

Objectives:

Primary: To evaluate the efficacy of Decloxizine compared to placebo in reducing the

symptoms of GAD, as measured by the change from baseline in the Hamilton Anxiety Rating

Scale (HAM-A) total score.

Secondary: To assess the dose-response relationship of Decloxizine on GAD symptoms. To

evaluate the safety and tolerability of Decloxizine in patients with GAD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study

with a flexible dosing regimen.

Subject Population:

Male and female patients, aged 18-65 years, with a primary diagnosis of GAD according to

DSM-5 criteria.
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HAM-A total score ≥ 20 at screening and baseline.

No current or past history of psychosis, bipolar disorder, or substance use disorder within the

last 6 months.

Experimental Protocol:

Screening: Obtain written informed consent. Confirm GAD diagnosis using a structured

clinical interview. Perform a comprehensive medical and psychiatric history, physical

examination, vital signs, 12-lead ECG, and clinical laboratory tests.

Washout Period: If applicable, a washout period for prohibited psychotropic medications will

be implemented.

Randomization: Randomize eligible patients in a 1:1:1:1 ratio to one of three fixed-dose

Decloxizine groups (e.g., 25 mg/day, 50 mg/day, 100 mg/day) or a placebo group.

Treatment Period (12 weeks): Patients will self-administer the assigned study medication

daily.

Efficacy Assessments: Administer the HAM-A, Clinical Global Impression of Severity (CGI-

S), and Patient Global Impression of Improvement (PGI-I) scales at baseline and at specified

follow-up visits (e.g., weeks 2, 4, 6, 8, 12).

Safety Monitoring: Monitor vital signs, weight, and AEs at each study visit. Perform ECGs

and laboratory tests at specified intervals.

Data Presentation: Phase II - Primary Efficacy Endpoint
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Treatment
Group

N
Baseline HAM-
A Score (Mean
± SD)

Change from
Baseline in
HAM-A at
Week 12 (Mean
± SD)

p-value vs.
Placebo

Placebo [Data] [Data] [Data] -

Decloxizine 25

mg
[Data] [Data] [Data] [Data]

Decloxizine 50

mg
[Data] [Data] [Data] [Data]

Decloxizine 100

mg
[Data] [Data] [Data] [Data]

Conclusion
The proposed Phase I and Phase II clinical trials for Decloxizine are designed to

systematically evaluate its potential as a novel treatment for anxiety disorders. The study

designs are grounded in established clinical and regulatory principles. Successful completion of

these trials will provide crucial data on the safety, tolerability, pharmacokinetic profile, and

preliminary efficacy of Decloxizine, informing the future direction of its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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